molecular formula C25H25FN4O3 B2410057 6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1207016-30-5

6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2410057
CAS RN: 1207016-30-5
M. Wt: 448.498
InChI Key: QGQLWLOQHKUKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C25H25FN4O3 and its molecular weight is 448.498. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Research shows that derivatives of 1,3,4-Oxadiazole, which include 6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, exhibit significant antimicrobial and anti-proliferative activities. These compounds demonstrate broad-spectrum antibacterial activities and potent activity against certain Gram-positive bacteria. Additionally, they have shown promising anti-proliferative activity against various cancer cell lines including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).

Synthesis of Derivatives for Biological Applications

Synthesis of various derivatives of 1,3,4-oxadiazol-2(3H)-one derivatives, such as the subject compound, has been a focus for developing new molecules with potential biological activities. These compounds are synthesized through reactions that yield 4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives in good yields. This process is integral to exploring the pharmacological potential of these compounds in diverse medical and biological applications (Milcent et al., 1992).

Potential in Cancer Treatment

There is ongoing research into the application of these compounds in cancer treatment. Studies have shown that certain derivatives of 1,2,4-oxadiazole, related to the compound , exhibit potent anticancer activity against various cancer cell lines. This opens up possibilities for these compounds to be developed into effective anticancer drugs (Vaidya et al., 2020).

Serotonin Receptor Antagonism and Serotonin Reuptake Inhibition

Some derivatives of 2H-1,4-benzoxazin-3(4H)-one have been identified as potent 5-HT(1A/1B/1D) receptor antagonists with additional SerT affinity. These compounds could be suitable for in vivo characterization in the context of neuropsychiatric disorders (Bromidge et al., 2008).

Antimicrobial and Antifungal Activity

Further research indicates that some derivatives of 1,3,4-oxadiazole display antimicrobial and antifungal activities. These compounds have shown bacteriostatic and fungistatic effects against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial and antifungal drugs (Tyrkov et al., 2022).

properties

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O3/c1-32-22-6-3-16(11-23(22)33-2)14-29-25(31)17-7-9-30(10-8-17)24-18(13-27)15-28-21-5-4-19(26)12-20(21)24/h3-6,11-12,15,17H,7-10,14H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQLWLOQHKUKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide

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